(4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid
Description
(4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid is a synthetic amino acid derivative featuring a cyclohexylamine core substituted with a benzyloxycarbonyl (Cbz) protecting group at the 4-position and an acetic acid moiety linked via an amino group. This compound is part of a broader class of modified amino acids designed for applications in peptide synthesis, medicinal chemistry, and biochemical research .
Properties
IUPAC Name |
2-[[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)10-17-13-6-8-14(9-7-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBINAWMSALOXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid typically involves multiple steps, starting with the protection of the amino group on cyclohexylamine using a benzyloxycarbonyl (Cbz) group
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzyloxycarbonyl group attached to a cyclohexylamino moiety, which is further linked to an acetic acid group. This unique structure allows for diverse interactions with biological targets and facilitates participation in various chemical reactions.
Chemistry
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Synthesis Intermediate :
- It serves as an intermediate in the synthesis of more complex organic molecules, particularly those involving amine and carboxylic acid functionalities.
-
Catalysis :
- The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
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Reactivity :
- It undergoes oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.
Biology
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Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is crucial for biochemical studies.
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Protein Interaction :
- Its structure allows for interactions with proteins, potentially influencing their function and activity.
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Therapeutic Potential :
- Preliminary studies suggest that it may exhibit therapeutic properties for conditions such as inflammation and cancer.
Medicine
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Drug Development :
- The compound shows promise in drug development due to its ability to modulate biological pathways.
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Therapeutic Agents :
- It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Biological Activities Overview
Case Studies and Research Findings
-
Anti-inflammatory Study :
- A study demonstrated that (4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid significantly decreased TNF-α levels in vitro. This suggests its potential role in managing inflammatory responses, assessed using a murine model to evaluate its efficacy against inflammation markers.
-
Anticancer Research :
- Investigations into its effects on leukemia cell lines revealed a marked reduction in cell viability and proliferation. These findings highlight its potential as a therapeutic agent against hematological malignancies.
-
Enzyme Interaction Analysis :
- Research focusing on enzyme kinetics indicated that the compound acts as a competitive inhibitor for specific enzymes involved in amino acid metabolism, which could have implications for metabolic disorders.
Mechanism of Action
The mechanism of action of (4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclohexylamino moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents on the cyclohexylamine ring or the amino-acetic acid moiety. These modifications impact physicochemical properties and functional utility:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight | Solubility | Synthesis Status | Notable Features |
|---|---|---|---|---|---|
| (4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid | Cbz (benzyloxycarbonyl), cyclohexylamino | 277.31* | Water-soluble† | Discontinued‡ | Rigid cyclohexyl backbone; Cbz protection |
| [(4-Tert-butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid | Tert-Boc, ethyl-amino | ~290 (calc.) | Likely moderate§ | Active | Bulkier tert-Boc group; enhanced lipophilicity |
| cis-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid | Cbz, carboxylic acid | 277.31 | Water-soluble† | Available | Carboxylic acid replaces amino-acetic acid; stereospecific (cis) |
| 2-[(benzylamino)carbonyl]cyclohexanecarboxylic acid | Benzylamino carbonyl | 261.32 | Low¶ | Available | Carbonyl group reduces hydrogen bonding capacity |
| (S)-Amino-(4-Chloro-Phenyl)-Acetic Acid | Chlorophenyl, no cyclohexyl | 200.61 | Moderate | Available | Aromatic chlorophenyl enhances electronic effects |
*Derived from analogous compound in ; †Reported for cis-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid ; ‡From CymitQuimica’s discontinued amino acid series ; §Estimated based on tert-Boc hydrophobicity; ¶Inferred from molecular descriptors in .
Physicochemical and Functional Insights
- Cbz vs.
- Stereochemical Influence: The cis-configuration in cis-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid () may enhance binding specificity in chiral environments, whereas the stereochemistry of this compound remains unspecified, limiting its utility in enantioselective applications .
- Solubility Trends : Water solubility is higher in compounds with polar carboxylic acid groups (e.g., cis-4-Cbz-cyclohexanecarboxylic acid) compared to acetylated or tert-Boc-protected derivatives .
Biological Activity
(4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid is a complex organic compound known for its diverse biological activities. This article explores its biological mechanisms, applications in research, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl group attached to a cyclohexylamino moiety, linked to an acetic acid group. This unique structure allows for various interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, enabling selective reactions, while the cyclohexylamino part can engage with hydrophobic pockets in proteins, influencing their activity and function.
Biological Activity Overview
The compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating physiological processes.
- Anti-inflammatory Effects : Research indicates that it may reduce the production of pro-inflammatory cytokines such as TNF-α, making it potentially useful in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that the compound could inhibit cell growth in various cancer cell lines, indicating its potential as an anticancer agent .
Data Table: Biological Activities
Case Studies
-
Anti-inflammatory Study :
A study demonstrated that this compound significantly decreased TNF-α levels in vitro, suggesting its role in managing inflammatory responses. The study utilized a murine model to assess the compound's efficacy in reducing inflammation markers . -
Anticancer Research :
Another investigation explored the compound's effects on leukemia cell lines. Results indicated a marked reduction in cell viability and proliferation, highlighting its potential as a therapeutic agent against hematological malignancies . -
Enzyme Interaction Analysis :
Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes involved in amino acid metabolism, which could have implications for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
